molecular formula C20H21N3O2S B2487403 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-41-7

3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2487403
CAS No.: 689767-41-7
M. Wt: 367.47
InChI Key: AKAMBNJPOIHNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolin-4-one family, characterized by a bicyclic aromatic core with a ketone group at position 3. Its structure includes:

  • 3-[(4-Methylphenyl)methyl]: A lipophilic 4-methylbenzyl substituent at position 3, which may enhance membrane permeability .
  • 6-Morpholin-4-yl: A morpholine ring at position 6, known to improve solubility and modulate pharmacokinetic properties .
  • 2-Sulfanylidene: A thione group at position 2, which can participate in hydrogen bonding and influence tautomeric states .

Quinazolinones are frequently explored as kinase inhibitors, antimicrobial agents, or anticancer compounds.

Properties

CAS No.

689767-41-7

Molecular Formula

C20H21N3O2S

Molecular Weight

367.47

IUPAC Name

3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H21N3O2S/c1-14-2-4-15(5-3-14)13-23-19(24)17-12-16(22-8-10-25-11-9-22)6-7-18(17)21-20(23)26/h2-7,12H,8-11,13H2,1H3,(H,21,26)

InChI Key

AKAMBNJPOIHNIR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazolinone core.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the morpholine moiety.

    Addition of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The aromatic ring and the morpholine moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Several studies have demonstrated that quinazoline derivatives exhibit significant anticancer activity. Specifically, the compound has shown promising results as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it has been reported to inhibit the eukaryotic initiation factor, which is overexpressed in various cancers, thereby potentially reducing tumor growth .

Antiviral Activity

Research indicates that compounds similar to 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one can serve as non-covalent inhibitors of viral proteases, such as the SARS-CoV-2 main protease. The design of these inhibitors is based on their ability to fit into specific active sites of the protease, thus blocking viral replication .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazoline core followed by the introduction of morpholine and sulfanyl groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Study on Anticancer Activity

In a recent study, a series of quinazoline derivatives, including the target compound, were evaluated for their cytotoxic effects against lung cancer cell lines. The results indicated that modifications in the molecular structure significantly influenced their anticancer potency, with some derivatives showing IC50 values in the low micromolar range .

Inhibition of Viral Proteases

Another investigation focused on the antiviral potential of quinazoline derivatives against coronaviruses. The study highlighted how structural variations impacted binding affinity to the viral protease, providing insights into optimizing these compounds for enhanced efficacy against SARS-CoV-2 .

Comparative Analysis of Quinazoline Derivatives

Compound NameBiological ActivityReference
This compoundAnticancer, Antiviral
6-AminoquinazolinoneEukaryotic initiation factor inhibitor
7-FluoroquinazolinoneSARS-CoV protease inhibitor

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Hypothesized Effects

Compound Name / ID Core Structure Key Substituents Hypothesized Impact
Target Compound Quinazolin-4-one 3-(4-Methylbenzyl), 6-Morpholine, 2-Thione Enhanced lipophilicity (4-methylbenzyl), solubility (morpholine), and H-bonding (thione)
Compound 156 () Quinazolin-4-one 3-(3-Morpholinophenyl), 2-(Purine-aminoethyl) Potential kinase inhibition (purine mimicry), solubility (morpholine)
Compound 3s/3t () Benzimidazole 4-Sulfonyl-dimethylamino, pyridylmethyl-sulfinyl Acid stability (sulfinyl), target binding (sulfonyl group)

Key Observations:

Substituent Position Variability: The target compound places the morpholine group at position 6, whereas compound 156 () attaches it to a phenyl ring at position 3. This positional difference could alter target selectivity or steric interactions.

Functional Group Diversity: Benzimidazole analogs () feature sulfonyl and sulfinyl groups, which are absent in quinazolinones. These groups may confer distinct acid stability or protease resistance compared to thione-containing quinazolinones .

Morpholine rings in both the target compound and compound 156 may improve aqueous solubility, a critical factor in oral bioavailability .

Biological Activity

3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, which has gained interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core, a morpholine ring, and a sulfanylidene group, which contribute to its biological properties. The presence of the morpholine moiety is known to enhance solubility and bioavailability, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation. In particular, compounds structurally related to this compound have demonstrated significant inhibitory effects against key kinases such as CDK2, HER2, EGFR, and VEGFR2.

Table 1: Inhibitory Activities of Quinazolinone Derivatives Against Tyrosine Kinases

Compound IDTarget KinaseIC50 (µM)
2iCDK20.015
3iHER20.025
3fEGFR0.030
2fVEGFR20.050

These findings suggest that derivatives of this class can serve as effective anticancer agents by targeting multiple signaling pathways involved in tumor growth and metastasis .

Antioxidant Properties

Quinazolinones have also been investigated for their antioxidant properties. The presence of hydroxyl groups on the phenyl ring has been linked to enhanced radical scavenging activity. For instance, compounds with ortho or para hydroxyl substitutions exhibited significant antioxidant effects in various assays (ABTS, DPPH) due to their ability to donate electrons and stabilize free radicals .

Table 2: Antioxidant Activity of Quinazolinone Derivatives

Compound IDAssay TypeIC50 (µM)
25aABTS12.5
25bDPPH15.0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an ATP non-competitive inhibitor against CDK2 and an ATP competitive inhibitor against EGFR, modulating downstream signaling pathways that regulate cell cycle progression and proliferation.
  • Radical Scavenging : The antioxidant properties are mediated through the donation of hydrogen atoms from hydroxyl groups, which neutralize reactive oxygen species (ROS) and reduce oxidative stress within cells.

Case Studies

Several case studies have documented the efficacy of quinazolinone derivatives in preclinical models:

  • Breast Cancer Model : In a study using MCF7 breast cancer cells, a derivative similar to our compound exhibited a dose-dependent reduction in cell viability, correlating with increased apoptosis markers .
  • Inflammation Model : Another study demonstrated that compounds from this class reduced inflammatory cytokine production in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.